molecular formula C6H3ClFN3 B1601880 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 405230-97-9

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1601880
CAS No.: 405230-97-9
M. Wt: 171.56 g/mol
InChI Key: DULUTDRRRDVDRY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClFN3 It is characterized by the presence of both chlorine and fluorine atoms attached to an imidazo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and imidazole.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-fluoropyridine with imidazole under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Cyclization: The resulting intermediate undergoes cyclization to form the imidazo[4,5-c]pyridine ring system. This step may require heating and the use of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

    Electrophilic Substitution: Formation of halogenated or nitrated imidazo[4,5-c]pyridine derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    4-Chloro-1H-imidazo[4,5-c]pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-1H-imidazo[4,5-c]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.

    4-Bromo-7-fluoro-1H-imidazo[4,5-c]pyridine:

The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the properties of both halogens, potentially enhancing its reactivity and versatility in various applications.

Properties

IUPAC Name

4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULUTDRRRDVDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573853
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-97-9
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405230-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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